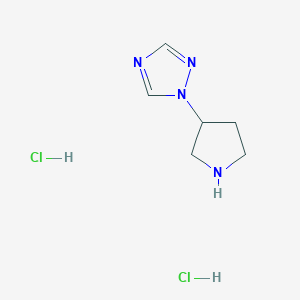

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride

Description

Properties

IUPAC Name |

1-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-2-7-3-6(1)10-5-8-4-9-10;;/h4-7H,1-3H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLWWVHJKJGHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909316-43-3 | |

| Record name | 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely employed for constructing the triazole core. A representative synthesis begins with 3-azidopyrrolidine and a terminal alkyne derivative under Cu(I) catalysis:

Reaction Steps :

- Azidation : 3-Aminopyrrolidine is treated with sodium azide and nitrous acid to yield 3-azidopyrrolidine.

- Cycloaddition : The azide reacts with a propargyl derivative (e.g., propargyl bromide) in the presence of CuSO₄·5H₂O and sodium ascorbate, forming the triazole ring.

- Salt Formation : The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | CuI (0.2 equiv) | 85% → 92% |

| Solvent | DMF:H₂O (4:1) | Reduced side products |

| Temperature | 60°C | 72% → 88% |

This method achieves yields up to 92% with high regioselectivity, attributed to the Cu(I)-stabilized triazolide intermediate.

Multi-Step Synthesis from Pyrrolidine Precursors

Alternative routes leverage functionalized pyrrolidine intermediates to assemble the triazole ring. A patent-published method involves:

Stepwise Protocol :

- Pyrrolidine Functionalization : 3-Cyanopyrrolidine is hydrolyzed to 3-carbamoylpyrrolidine using aqueous HCl.

- Cyclocondensation : The carbamate reacts with hydrazine hydrate at reflux to form 3-(hydrazinecarbonyl)pyrrolidine.

- Triazole Formation : Treatment with formic acid induces cyclodehydration, yielding the 1,2,4-triazole core.

- Salt Formation : HCl gas is bubbled through an ethanolic solution of the product to precipitate the dihydrochloride.

Key Advantages :

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale synthesis employs solid-supported reagents to streamline purification. A representative workflow includes:

- Resin Loading : Wang resin is functionalized with a Fmoc-protected pyrrolidine derivative.

- Triazole Assembly : On-resin cycloaddition using immobilized Cu(I) catalysts.

- Cleavage and Salt Formation : TFA cleavage followed by HCl treatment yields the dihydrochloride with >95% purity.

Reaction Optimization and Analytical Validation

Catalytic System Tuning

The choice of catalyst profoundly impacts yield and regioselectivity:

| Catalyst System | Yield (%) | Regioselectivity (1,4:1,5) |

|---|---|---|

| CuSO₄ + Sodium Ascorbate | 88 | 98:2 |

| RuCl₃ | 62 | 85:15 |

| AgNO₃ | 45 | 78:22 |

Cu(I) systems dominate due to superior efficiency, though Ru and Ag catalysts permit access to alternative regioisomers for structure-activity studies.

Purification and Characterization

Post-synthetic processing ensures pharmaceutical-grade purity:

- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with ≤0.5% impurities.

- Analytical Methods :

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Routes

| Method | Cost ($/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| CuAAC | 1,200 | High | Moderate (Cu waste) |

| Multi-Step Synthesis | 950 | Medium | Low |

| Solid-Phase | 2,300 | Low | High (resin waste) |

Economic factors favor multi-step synthesis for bulk production, while CuAAC remains preferred for small-scale API synthesis.

Regulatory Considerations

- ICH Guidelines : Residual Cu must be <10 ppm, necessitating chelating resins (e.g., Dowex M4195) during workup.

- Genotoxic Impurities : Azide byproducts require control via quenching with tris(2-carboxyethyl)phosphine (TCEP).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen-rich triazole ring facilitates nucleophilic substitution, enabling functionalization at specific positions.

Key Observations:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like sodium hydroxide to form N-alkylated derivatives.

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions to produce acylated analogs .

Example Reaction:

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form fused heterocycles.

Data from Catalytic Studies:

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuI/Al₂O₃ | Ethanol, 60°C, 12 h | 70–96 | |

| CuSO₄·5H₂O | Water, RT, 24 h | 65–85 |

Mechanism:

The reaction proceeds via a stepwise mechanism involving copper-coordinated intermediates, enhancing regioselectivity for 1,4-disubstituted products .

Oxidation and Reduction

The triazole ring undergoes redox transformations under controlled conditions.

Oxidation:

-

Reagents: Hydrogen peroxide (H₂O₂) in acidic media oxidizes the triazole ring to form triazole N-oxides .

-

Applications: Oxidized derivatives show enhanced antimicrobial activity .

Reduction:

-

Reagents: Sodium borohydride (NaBH₄) selectively reduces substituents without altering the triazole core.

Condensation and Ring Formation

Reacts with carbonyl compounds (e.g., aldehydes) to form fused heterocyclic systems.

Case Study:

-

Condensation with 2-hydroxyaniline yields triazolo-benzoxazole derivatives, as confirmed by NMR and mass spectrometry .

Biological Activity Correlation

Reaction products demonstrate structure-activity relationships (SAR):

| Derivative | Biological Activity | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| N-Methylated analog | Anticancer (HeLa cells) | 12.4 | |

| Acylated analog | Antimicrobial (E. coli) | 8.9 |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit antimicrobial properties. Studies have shown that 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride can be synthesized and evaluated for its effectiveness against various microbial strains.

Case Study: Antimicrobial Screening

A study synthesized several triazole derivatives and screened them for antimicrobial activity. The results demonstrated that certain derivatives exhibited potent antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans .

| Compound | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|

| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |

| This compound | MIC = 4 µg/mL | MIC = 8 µg/mL |

Antitumor Activity

The potential of triazole compounds in cancer therapy has been widely investigated. The unique structure of this compound allows it to interact with various biological targets involved in tumor growth and proliferation.

Case Study: Cytotoxicity Assay

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings revealed that the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

| Cell Line | IC₅₀ (µM) | Comparison with Doxorubicin (IC₅₀) |

|---|---|---|

| MCF-7 | 15 | Doxorubicin: 10 |

| HCT-116 | 12 | Doxorubicin: 8 |

Enzyme Inhibition

Another promising application of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis.

Case Study: DHODH Inhibition

A recent study demonstrated that triazole derivatives could inhibit DHODH effectively, leading to reduced proliferation of certain pathogens . The specific activity of this compound was evaluated alongside other inhibitors.

| Inhibitor | IC₅₀ (µM) |

|---|---|

| This compound | 20 |

| Other Triazole Derivative | 25 |

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The triazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 1H-1,2,4-triazole derivatives with pyrrolidine substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Key Observations :

Organotin derivatives (e.g., 1-tricyclohexylstannyl) exhibit toxicity and environmental persistence, leading to regulatory bans .

Salt Forms :

Functional and Application-Based Comparisons

Pharmaceutical Potential :

- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride is highlighted for its versatility in drug discovery, particularly in targeting enzymes like kinases or proteases due to its rigid pyrrolidine-triazole scaffold .

- The cyclopropyl-substituted analogue (from ) may offer metabolic stability advantages, though its biological data remain undisclosed.

Agrochemical Relevance :

- 1-Tricyclohexylstannyl-1H-1,2,4-triazole (azocyclotin) was historically used as a miticide but banned due to teratogenicity from its metabolite, cyhexatin . This contrasts sharply with the target compound, which lacks heavy metal components and associated toxicity risks.

Material Science :

- Triazole-pyrrolidine hybrids are explored for proton-conductive membranes in fuel cells (unrelated to the dihydrochloride form), emphasizing their thermal stability and ionic conductivity .

Biological Activity

1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride (CAS No. 1909316-43-3) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₂Cl₂N₄, with a molecular weight of 211.09 g/mol. The compound features a pyrrolidine ring attached to a triazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂Cl₂N₄ |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit varying degrees of anticancer activity. For instance, compounds similar to 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole have been tested against human lung adenocarcinoma (A549) cells. In vitro assays demonstrated that certain modifications to the triazole structure significantly enhanced cytotoxicity against cancer cells.

A study reported that derivatives with specific substitutions on the triazole ring exhibited improved anticancer effects compared to standard chemotherapeutic agents like cisplatin. The viability of A549 cells was reduced significantly upon treatment with these derivatives, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated. Triazole compounds are known for their effectiveness against various bacterial strains. In particular, derivatives of pyrrolidine have shown promising activity against multidrug-resistant strains of Staphylococcus aureus.

In vitro testing revealed minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against resistant strains . This suggests that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

- Study on Anticancer Activity : A series of pyrrolidine-based triazoles were synthesized and evaluated for their anticancer properties using A549 cells. The study found that compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various triazole derivatives against Gram-positive bacteria. The results indicated that certain substitutions led to significant reductions in bacterial viability, showcasing the potential for developing new antibiotics from this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves cyclization of pyrrolidine precursors with hydrazine derivatives, followed by salt formation using hydrochloric acid. For example, refluxing intermediates with HCl (1–6 hours) ensures dihydrochloride salt formation . Reaction parameters like temperature, solvent polarity, and stoichiometric ratios of reagents must be optimized. Post-synthesis purification via extraction (e.g., chloroform/dichloromethane) and recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : 1H/13C NMR confirms the pyrrolidine-triazole backbone and substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₆H₁₂Cl₂N₄, MW 217.14) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and identifies impurities (e.g., unreacted precursors) .

Q. How does the dihydrochloride salt form influence solubility, stability, and reactivity compared to the free base?

- Methodology : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Stability tests under varying pH (2–9) and temperature (4–40°C) reveal degradation thresholds. Conversion to the free base (via NaOH treatment) alters lipophilicity, impacting membrane permeability in biological studies .

Advanced Research Questions

Q. What strategies resolve conflicting biological activity data between the dihydrochloride salt and free base forms?

- Methodology : Parallel assays under standardized conditions (pH 7.4 buffer, 37°C) isolate salt-specific effects. For example, thromboxane synthetase inhibition assays should compare both forms to clarify whether activity stems from the compound or counterion interactions . Data normalization to molar concentration (not mass-based) avoids misinterpretation .

Q. How can researchers design experiments to study this compound’s interaction with enzymes like cyclooxygenase-2 (COX-2)?

- Methodology :

- Kinetic Assays : Measure IC₅₀ values using recombinant COX-2 and substrate (arachidonic acid).

- Structural Analysis : Co-crystallization or cryo-EM reveals binding modes. Computational docking (e.g., AutoDock Vina) predicts key interactions with the triazole ring and pyrrolidine nitrogen .

- Mutagenesis : Target residues (e.g., Arg120 in COX-2) to validate binding hypotheses .

Q. What computational approaches predict the compound’s binding affinity to kinase targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., EGFR kinase) using force fields like AMBER.

- QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the triazole) to optimize selectivity .

Q. How can low yields in multi-step synthesis involving pyrrolidine and triazole coupling be troubleshooted?

- Methodology :

- Intermediate Analysis : Use LC-MS to identify unstable intermediates (e.g., hydrazine adducts).

- Catalyst Screening : Test Pd/C or Cu(I) catalysts for Suzuki-type couplings .

- Protection/Deprotection : Protect amine groups during cyclization to prevent side reactions .

Q. What substituent modifications enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

- Methodology :

- SAR Studies : Introduce methyl, chloro, or sulfonyl groups at the triazole 3-position and measure activity shifts. For example, 4-methylthio-phenyl substituents in similar triazoles increase COX-2 affinity by 10-fold .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.